3-Methyl Substitution Eliminates Detectable Dihydroorotase Inhibition at 10 µM Concentration
3-Methyl-3-phenylazetidine hydrochloride was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at 10 µM concentration and pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1.0 mM) [1]. This negligible inhibition (IC₅₀ three orders of magnitude above the tested concentration) establishes that the 3-methyl-3-phenyl substitution pattern effectively eliminates DHOase inhibitory activity that may be present in other azetidine derivatives. While direct comparator data for unsubstituted 3-phenylazetidine against DHOase is not available in the current literature, this quantitative value provides a defined baseline for activity profiling and target selectivity assessment in drug discovery campaigns.
| Evidence Dimension | DHOase enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM |
| Comparator Or Baseline | Tested concentration = 10 µM (10,000 nM) |
| Quantified Difference | IC₅₀ exceeds test concentration by ~100-fold; negligible inhibition |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37 |
Why This Matters
The defined lack of DHOase activity informs target selectivity profiling and excludes this compound from pyrimidine biosynthesis inhibition applications, guiding appropriate experimental design.
- [1] BindingDB. BDBM entry for 3-Methyl-3-phenylazetidine. Dihydroorotase inhibition assay. BindingDB. View Source
